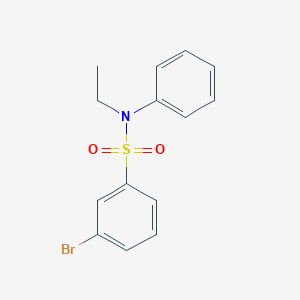
3-bromo-N-ethyl-N-phenylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N-ethyl-N-phenylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 3-bromo-N-ethyl-N-phenylbenzenesulfonamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes by binding to their active sites. It has also been proposed that this compound may induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-ethyl-N-phenylbenzenesulfonamide exhibits inhibitory activity against carbonic anhydrase and cholinesterase enzymes. These enzymes play important roles in various physiological processes, including acid-base balance and neurotransmission. Inhibition of these enzymes can lead to various physiological effects, including decreased cognitive function and altered acid-base balance.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-N-ethyl-N-phenylbenzenesulfonamide in lab experiments is its ability to inhibit various enzymes, making it a potential candidate for the development of new drugs. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-bromo-N-ethyl-N-phenylbenzenesulfonamide. One potential direction is the development of new drugs based on this compound's inhibitory activity against various enzymes. Another direction is the study of this compound's potential anticancer properties and its ability to induce apoptosis in cancer cells. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
3-bromo-N-ethyl-N-phenylbenzenesulfonamide can be synthesized using various methods, including the reaction of N-ethyl-N-phenylbenzenesulfonamide with bromine in the presence of a strong acid. This reaction yields 3-bromo-N-ethyl-N-phenylbenzenesulfonamide as a white crystalline solid. Another method of synthesis involves the reaction of N-ethyl-N-phenylbenzenesulfonamide with phosphorus pentabromide, which results in the formation of the desired compound.
Scientific Research Applications
3-bromo-N-ethyl-N-phenylbenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit inhibitory activity against various enzymes, including carbonic anhydrase and cholinesterase. This compound has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. Furthermore, it has been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
properties
Product Name |
3-bromo-N-ethyl-N-phenylbenzenesulfonamide |
|---|---|
Molecular Formula |
C14H14BrNO2S |
Molecular Weight |
340.24 g/mol |
IUPAC Name |
3-bromo-N-ethyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-2-16(13-8-4-3-5-9-13)19(17,18)14-10-6-7-12(15)11-14/h3-11H,2H2,1H3 |
InChI Key |
JZMSQOUSRGWFTH-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)


![4-methyl-1-[(3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl]piperidine](/img/structure/B261725.png)

![2-{[(2-methylphenoxy)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B261736.png)
![N-(1-(2-chlorophenyl)-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonyl}-1H-pyrazol-5-yl)acetamide](/img/structure/B261737.png)
![N-{2-[(2-fluoroanilino)carbonyl]-4-iodophenyl}-2-furamide](/img/structure/B261738.png)
![N-[2-(azepan-1-ylcarbonyl)-4-chlorophenyl]-4-methoxybenzamide](/img/structure/B261740.png)

